11-Dehydroxymogroside III is a natural compound derived from the monk fruit, scientifically known as Siraitia grosvenorii. This compound belongs to the class of cucurbitane-type glycosides and is recognized for its potential health benefits, particularly as a natural sweetener with low caloric content. The structural modifications of mogrosides, including the removal of hydroxyl groups, contribute to the unique properties of 11-dehydroxymogroside III.
11-Dehydroxymogroside III is primarily extracted from monk fruit, which has been used in traditional Chinese medicine for centuries. The classification of this compound falls under:
The synthesis of 11-dehydroxymogroside III can be achieved through several methods:
The complexity of mogroside structures necessitates careful purification and synthesis strategies to obtain 11-dehydroxymogroside III in significant quantities .
The molecular formula for 11-dehydroxymogroside III is , with a molecular weight of approximately . The IUPAC name for this compound is:
The InChI key for this compound is FEFDBUMZKFXMGF-AFMKTRLNSA-N. This detailed structural information is critical for understanding its reactivity and interactions in biological systems .
11-Dehydroxymogroside III participates in various chemical reactions:
Common reagents used include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Enzymatic glycosylation often employs uridine diphosphate-dependent glycosyltransferases to facilitate these transformations .
The mechanism of action for 11-dehydroxymogroside III primarily revolves around its interaction with sweet taste receptors. It binds to the T1R2/T1R3 receptor complex on taste cells in the oral cavity. This binding triggers a cascade of intracellular signaling pathways that result in the perception of sweetness without contributing significant calories. Additionally, studies suggest potential antioxidant properties that may contribute to its health benefits .
The physical properties of 11-dehydroxymogroside III include:
Chemical properties include:
These properties are essential for determining its suitability in various applications .
11-Dehydroxymogroside III has several applications:
Research continues into its broader applications within food science and pharmacology as interest grows in natural alternatives to synthetic compounds .
11-Dehydroxymogroside III is a specialized triterpenoid glycoside within the cucurbitane-type biosynthetic network of Siraitia grosvenorii. It functions as an oxidative intermediary between mogroside III and downstream sweet mogrosides. The compound arises from the enzymatic dehydrogenation of the C-11 hydroxyl group in mogroside III, forming a ketone moiety. This structural modification positions it as a direct precursor for 11-oxomogroside III and subsequently influences the formation of higher glycosylated mogrosides (IV, V, VI) through glycosyltransferase activity [1] [7]. Its presence signifies a metabolic branch point where pathways diverge toward either bitter-tasting 11-oxo derivatives (e.g., 11-oxomogroside III) or sweet mogrosides like mogroside V, governed by the redox state and enzymatic milieu of the fruit tissue [1] [8].
Table 1: Key Precursors and Derivatives of 11-Dehydroxymogroside III in Mogroside Biosynthesis
Compound Name | Structural Feature | Biosynthetic Relationship to 11-Dehydroxymogroside III | Flavor Property |
---|---|---|---|
Mogroside III | 3,11,25-trihydroxycucurbit-5-en-24-one; 3 glucose units | Direct precursor via C-11 dehydrogenation | Weakly sweet |
11-Dehydroxymogroside III | 3,25-dihydroxy-11-oxocucurbit-5-en-24-one; 3 glucose units | Core intermediate | Bitter |
11-Oxomogroside III | Further oxidized derivatives | Downstream product | Bitter |
Mogroside IVE | 3,11,25-trihydroxycucurbit-5-en-24-one; 4 glucose units | Parallel glycosylation product from mogroside III | Sweet |
Mogroside V | 3,11,25-trihydroxycucurbit-5-en-24-one; 5 glucose units | Product of glycosylation independent of C-11 modification | Intensely sweet |
The dehydrogenation at C-11 forming 11-dehydroxymogroside III is catalyzed by cytochrome P450 monooxygenases (CYPs), specifically isoforms within the CYP87D subfamily. These membrane-bound enzymes utilize molecular oxygen and NADPH-dependent cytochrome P450 reductases (CPRs) for catalysis. Research indicates that CYP87D18 exhibits substrate specificity toward mogroside III, dehydrogenating its 11β-hydroxyl group to yield the 11-keto derivative (11-dehydroxymogroside III) [3] [7]. The reaction efficiency is critically dependent on:
Table 2: Enzymatic and Regulatory Factors Influencing C-11 Dehydroxylation
Factor | Impact on Dehydroxylation | Evidence Source |
---|---|---|
CYP87D18 Expression | Direct correlation with 11-dehydroxymogroside III formation | Heterologous expression in yeast; transcriptomics [3] [7] |
AtCPR1 Co-expression | ~3.5-fold increase in dehydrogenation rate | Metabolic flux analysis in engineered yeast [3] |
NADPH Availability | Rate-limiting; augmentation enhances pathway flux | CRISPRi modulation of cofactor synthesis genes [3] |
Substrate Competition (Mog III) | High mogroside III pools favor dehydrogenation | Metabolic profiling during fruit development [6] [8] |
The accumulation of 11-dehydroxymogroside III is developmentally programmed and exhibits a distinct temporal pattern during S. grosvenorii fruit maturation:
This dynamic profile underscores 11-dehydroxymogroside III's role as a transient metabolic intermediate. Its temporal window represents a critical juncture where redox and glycosylation enzymes compete to shunt mogroside III toward either bitter keto-derivatives or sweet, highly glycosylated end products. The predominance of glycosylation in later stages ensures the characteristic sweetness of ripe monk fruit [7] [8].
Table 3: Temporal Dynamics of Key Mogrosides During S. grosvenorii Fruit Development
Days After Pollination (DAP) | Dominant Mogrosides (>50% total pool) | 11-Dehydroxymogroside III Concentration Trend | Major Metabolic Activity |
---|---|---|---|
0-30 | Mog IIE, Mog III | Undetectable / Trace | Initial glycosylation; backbone hydroxylation |
30-70 | Mog III, 11-Dehydroxymogroside III, Mog IV | Peak (0.15-0.25% DW) | C-11 oxidation; onset of Mog IV/V synthesis |
70-90+ | Mog V, Siamenoside I, Mog VI | Low (<0.05% DW) | Intensive glycosylation; accumulation of sweet mogrosides |
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